molecular formula C11H8BrNOS B14518584 5-(4-Bromophenyl)thiophene-2-carboxamide CAS No. 62404-29-9

5-(4-Bromophenyl)thiophene-2-carboxamide

Cat. No.: B14518584
CAS No.: 62404-29-9
M. Wt: 282.16 g/mol
InChI Key: LTXXWYCJDYSDLN-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thiophene-2-carboxamide is a brominated thiophene derivative designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a carboxamide bridge linking a 4-bromophenyl group and a thiophene ring, a scaffold recognized for its versatile pharmacological properties and significant potential in developing new therapeutic agents. The primary research value of this compound lies in its potential antibacterial and anticancer activities, as evidenced by studies on closely related structural analogs. Thiophene-carboxamide derivatives have demonstrated potent efficacy against multidrug-resistant bacterial strains. Specifically, such compounds have shown promising activity against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli , with some analogs exhibiting low minimum inhibitory concentrations (MICs), indicating high potency . The proposed mechanism of action for similar molecules involves hydrogen bonding and hydrophobic interactions with key bacterial enzyme targets, such as β-lactamases . In oncology research, thiophene carboxamide derivatives have displayed significant cytotoxic effects against various human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The mechanism underlying their anticancer activity is multi-faceted, involving the induction of apoptosis through caspase-3/7 activation, disruption of mitochondrial membrane potential, and modulation of reactive oxygen species (ROS) production . The bromophenyl substituent is a key structural feature that may enhance these biological activities by influencing the molecule's electronic properties and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate for further chemical modifications, such Suzuki-Miyaura cross-coupling reactions, to create a library of analogs for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62404-29-9

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

IUPAC Name

5-(4-bromophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)

InChI Key

LTXXWYCJDYSDLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of Thiophene-2-Carbonyl Chloride

The preparation of thiophene-2-carbonyl chloride (TCC ) is a critical precursor. A scalable method involves aerobic oxidation of 2-acetylthiophene (AcT ) to thiophene-2-carboxylic acid (TCA ), followed by chlorination:

  • Oxidation of 2-Acetylthiophene :

    • Conditions : Cobalt(II) acetate (5 mol%) and manganese(II) acetate (10 mol%) in acetic acid at 80°C under oxygen.
    • Yield : 85–90% purity after crystallization.
  • Chlorination of TCA :

    • Reagents : Thionyl chloride (2.5 equiv) in dichloromethane (DCM) at reflux.
    • Yield : >95% conversion to TCC .

Coupling with 4-Bromoaniline

The amidation step employs TCC and 4-bromoaniline under Schotten-Baumann conditions:

  • Procedure :
    • Dissolve 4-bromoaniline (1.0 equiv) in DCM.
    • Add triethylamine (1.2 equiv) followed by TCC (1.0 equiv) at 0°C.
    • Stir at room temperature for 18 hours.
  • Workup :
    • Quench with 1N HCl, extract with DCM, and purify via flash chromatography.
  • Yield : 80–94%.

Table 1: Optimization of Direct Amidation

Parameter Optimal Condition Yield (%) Reference
Solvent Dichloromethane 94
Base Triethylamine 92
Temperature 0°C → RT 90

Cyclization-Based Strategies

Vilsmeier-Haack Formylation and Thiophene Ring Formation

A two-step approach constructs the thiophene ring from diketone intermediates:

  • Vilsmeier-Haack Reaction :

    • React 1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one with POCl₃/DMF.
    • Intermediate : 2,3-Bis(4-bromophenyl)-3-chloro-2-propene aldehyde.
  • Cyclization with Mercaptoacetic Acid :

    • Treat the aldehyde with mercaptoacetic acid and KOH in methanol/water (4:1).
    • Conditions : Reflux for 4 hours.
    • Yield : 75–82%.

Table 2: Cyclization Method Performance

Starting Material Cyclizing Agent Yield (%) Reference
2,3-Bis(4-BrPh)-chloroaldehyde Mercaptoacetic acid 82
4-Methoxy-substituted diketone 2-Mercaptoethanol 68

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Each Approach

Method Advantages Limitations
Direct Amidation High yield (90–94%), short steps Requires handling of TCC
Cyclization Builds thiophene core de novo Multi-step, moderate yields
Suzuki Coupling Regioselective, versatile Costly catalysts, long reaction

Analytical Characterization

Key spectral data for 5-(4-Bromophenyl)thiophene-2-carboxamide:

  • ¹H NMR (DMSO-d₆) : δ 10.35 (s, 1H, NH), 7.85–7.77 (m, 4H, Ar-H), 7.38 (d, J = 3.5 Hz, 1H, thiophene-H), 6.73 (dd, J = 3.4, 1.7 Hz, 1H, thiophene-H).
  • ESI-MS : m/z 322.4 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophene derivatives .

Scientific Research Applications

5-(4-Bromophenyl)thiophene-2-carboxamide's applications span across several scientific disciplines, including pharmaceutical development, organic electronics, material science, biochemical research, and analytical chemistry . It is used as a precursor for bioactive molecules in medicinal chemistry due to its hydrazide functional group .

Applications

Pharmaceutical Development this compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially anticancer agents, because of its structural properties .

Organic Electronics The compound is utilized in the fabrication of organic semiconductors, which are essential for developing flexible electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells . Another similar compound, 5-(4-Bromophenyl)thiophene-2-carboxylic acid, is also a key component in organic electronics, specifically in OLEDs and photovoltaic devices .

Material Science Researchers explore this compound in creating novel materials with specific electronic and optical properties, making it valuable for material innovation .

Biochemical Research Its capacity to interact with biological systems makes it a useful tool for studying enzyme activity and cellular processes, assisting in the discovery of new therapeutic targets .

Analytical Chemistry This chemical is employed in various analytical techniques like chromatography to help identify and quantify other compounds in complex mixtures .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)thiophene-2-carboxamide is unique due to the presence of both the bromophenyl and carboxamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-Bromophenyl)thiophene-2-carboxamide, and what critical parameters influence reaction yield?

  • Methodological Answer : A common route involves coupling 4-bromophenylboronic acid with thiophene-2-carboxamide precursors via Suzuki-Miyaura cross-coupling, which requires palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like THF/water . Key parameters include:
  • Temperature : Optimal reaction temperatures (80–100°C) balance yield and side-product formation.
  • Catalyst loading : 1–5 mol% Pd to minimize cost and residual metal contamination.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product from unreacted bromophenyl intermediates .
    Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR spectroscopy : Confirm regiochemistry via 1H^1H NMR (e.g., thiophene proton splitting patterns) and 13C^{13}C NMR (carbonyl signal at ~165 ppm) .
  • Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.98 for C₁₁H₈BrNOS).
  • Melting point : Compare observed mp (e.g., 120–122°C) with literature values to assess crystallinity and purity .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different batches of this compound?

  • Methodological Answer : Contradictions may arise from:
  • Impurity profiles : Trace solvents (e.g., DMF) or unreacted bromophenyl intermediates (e.g., ethyl esters) can inhibit biological targets. Perform LC-MS to identify and quantify impurities .
  • Crystallinity : Batch-dependent polymorphism affects solubility. Use X-ray diffraction (XRD) or DSC to compare crystalline forms .
  • Protocol standardization : Ensure consistent cell culture conditions (e.g., serum-free media to avoid protein binding) and dose-response metrics (e.g., IC₅₀ calculations) .

Q. What strategies optimize regioselectivity in bromophenyl substitution during the synthesis of thiophene-2-carboxamide derivatives?

  • Methodological Answer : To favor para-substitution over ortho/meta:
  • Directing groups : Introduce electron-withdrawing groups (e.g., -COOEt) on the thiophene ring to direct electrophilic bromination .
  • Catalyst screening : Test Pd/XPhos systems for enhanced cross-coupling selectivity with sterically hindered aryl halides .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state energies and optimize reaction pathways .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :
  • Electrostatic potential maps : Generate using software like Avogadro to identify electron-deficient regions (e.g., para to bromine) susceptible to SNAr .
  • Hammett constants : Apply σ⁻ values to predict substituent effects on reaction rates (e.g., electron-withdrawing groups enhance SNAr) .
  • Docking studies : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. Why do solubility measurements of this compound vary significantly across studies?

  • Methodological Answer : Discrepancies stem from:
  • Solvent polarity : Use standardized solvents (e.g., DMSO for stock solutions) and report concentrations in molarity, not % w/v.
  • Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in aqueous buffers, which reduce apparent solubility .
  • pH effects : Ionizable groups (e.g., carboxamide) require buffered systems (pH 7.4) for reproducible measurements .

Experimental Design Considerations

Q. What precautions are necessary when scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer :
  • Exothermic reactions : Use jacketed reactors with temperature control to manage heat from Pd-catalyzed couplings .
  • Residual solvents : Ensure <5000 ppm via rotary evaporation followed by lyophilization (for DMSO) .
  • Toxicology screening : Assess genotoxicity (Ames test) and hepatotoxicity (ALT/AST assays) before animal dosing .

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